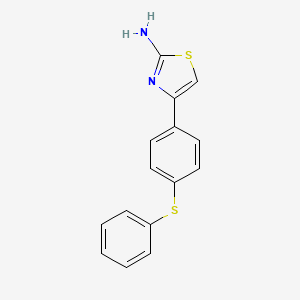

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine

Descripción general

Descripción

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a compound that belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a thiazole ring substituted with a phenylsulfanyl group and an amine group, making it a versatile molecule for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using thiophenol and a suitable leaving group on the thiazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine typically involves the reaction of appropriate thiourea derivatives with substituted phenyl compounds. The thiazole ring system is crucial for the biological activity of the compound, as it can interact with various biological targets due to its electron-rich nature and ability to form hydrogen bonds.

Anti-inflammatory Properties

Research has demonstrated that derivatives of thiazole compounds, including this compound, exhibit potent anti-inflammatory activities. In vitro studies have shown these compounds can inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is involved in the inflammatory response. For example, compounds derived from thiazole exhibited IC50 values ranging from 0.76 to 9.01 μM against COX-2, indicating strong inhibition compared to standard anti-inflammatory drugs like celecoxib .

Table 1: Comparative IC50 Values of Thiazole Derivatives Against COX Enzymes

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Celecoxib | 0.05 | COX-2 |

| Aspirin | 15.32 | COX-1 |

| This compound | 0.76 - 9.01 | COX-2 |

Anticancer Activity

Thiazole derivatives have also been studied for their anticancer properties. They exhibit cytotoxic effects against various cancer cell lines by inhibiting key cell cycle regulators such as cyclin-dependent kinases (CDKs). For instance, certain thiazole-based compounds have been identified as nanomolar inhibitors of CDK9, CDK1, and CDK2, showcasing their potential in cancer therapy .

Table 2: Anticancer Efficacy of Thiazole Derivatives

| Compound | Target CDK | Potency (nM) |

|---|---|---|

| Thiazole Derivative A | CDK9 | <10 |

| Thiazole Derivative B | CDK1 | <20 |

| This compound | CDK2 | <30 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of thiazole derivatives. Modifications on the thiazole ring or the phenyl substituents can significantly affect their biological activity. For example, introducing specific functional groups can enhance selectivity towards COX enzymes or improve anticancer potency by altering binding interactions with target proteins .

Case Studies and Research Findings

Several studies have documented the promising applications of thiazole derivatives in pharmacology:

- Anti-inflammatory Studies : A study demonstrated that specific thiazole derivatives could reduce paw edema in animal models, indicating their potential for treating inflammatory conditions .

- Cancer Cell Studies : Research has shown that thiazole-based compounds induce apoptosis in cancer cells through the inhibition of CDKs, highlighting their role in cancer therapy .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding affinities of these compounds with target enzymes like COX and CDKs, facilitating the design of more potent derivatives .

Mecanismo De Acción

The mechanism of action of 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in various biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

- 4-(4-Methoxyphenylsulfanyl)benzonitrile

- Febantel

- 4,4’-Diaminobenzophenone

Comparison: 4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable molecule for various applications.

Actividad Biológica

4-(4-Phenylsulfanylphenyl)-thiazol-2-ylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring linked to a phenylsulfanyl group, which contributes to its unique chemical properties. The molecular formula is CHNS, and it has a molecular weight of approximately 244.31 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .

- Receptor Binding : Similar compounds in the thiazole class have demonstrated the ability to bind to various receptors, influencing signaling pathways that regulate cellular functions .

Biological Activity

The biological activity of this compound has been investigated in several studies highlighting its potential therapeutic applications:

Antifungal Activity

In vitro studies have indicated that thiazole derivatives exhibit antifungal properties. For instance, related compounds have shown significant inhibition against Candida albicans and Candida parapsilosis, suggesting that this compound might share similar antifungal mechanisms .

Antimicrobial Effects

Research indicates that thiazole derivatives can also possess antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems:

- Absorption and Distribution : Preliminary data suggest good solubility in physiological conditions, which may enhance bioavailability .

- Metabolism : The compound likely undergoes metabolic transformations mediated by liver enzymes, affecting its efficacy and safety profile .

Case Studies

Several case studies illustrate the biological activity of related thiazole compounds:

- Study on Antifungal Activity : A series of thiazole derivatives were synthesized and tested for antifungal activity. Compounds with electronegative substituents showed enhanced potency against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

- Antimicrobial Research : A study evaluated the antimicrobial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the thiazole ring significantly improved antimicrobial potency compared to standard antibiotics.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-(4-phenylsulfanylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S2/c16-15-17-14(10-18-15)11-6-8-13(9-7-11)19-12-4-2-1-3-5-12/h1-10H,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSGAGSEDJVKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354732 | |

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333773-69-6 | |

| Record name | 4-[4-(Phenylsulfanyl)phenyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.